Succinonitrile, isopropyl- Succinonitrile, isopropyl-
Brand Name: Vulcanchem
CAS No.: 1115-37-3
VCID: VC14105171
InChI: InChI=1S/C7H10N2/c1-6(2)7(5-9)3-4-8/h6-7H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol

Succinonitrile, isopropyl-

CAS No.: 1115-37-3

Cat. No.: VC14105171

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

Succinonitrile, isopropyl- - 1115-37-3

Specification

CAS No. 1115-37-3
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name 2-propan-2-ylbutanedinitrile
Standard InChI InChI=1S/C7H10N2/c1-6(2)7(5-9)3-4-8/h6-7H,3H2,1-2H3
Standard InChI Key QZPWDZBGUWBAOQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CC#N)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Succinonitrile, isopropyl- is systematically named as 2-(isopropyl)butanedinitrile, reflecting its branched alkyl chain attached to the central carbon of the succinonitrile framework. The IUPAC name underscores its derivation from succinonitrile (butanedinitrile), where one hydrogen atom is replaced by an isopropyl group (-CH(CH₃)₂) . The structural formula is represented as NC-CH₂-C(CH(CH₃)₂)-CN, highlighting the symmetrical placement of nitrile groups flanking the substituted carbon.

Synthesis and Production Pathways

Modern Approaches

Advances in nitrile chemistry suggest potential pathways utilizing catalytic cyanation or cross-coupling reactions. For instance, palladium-catalyzed cyanation of isopropyl-substituted alkenes could theoretically yield the target compound, though experimental validation is lacking. The absence of reported synthesis protocols underscores the need for methodological development in this area.

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertySuccinonitrile (C₄H₄N₂) Succinonitrile, Isopropyl- (C₇H₁₀N₂)
Molecular Weight (g/mol)80.09122.1677
Melting Point (°C)50–54Not reported
Boiling Point (°C)265–267Not reported
Density (g/mL)0.985 at 25°CNot reported
Appearance Energy (eV)N/A11.7 ± 0.25

Solubility and Reactivity

Succinonitrile is slightly soluble in water but miscible with polar organic solvents like methanol . The isopropyl variant’s solubility profile is anticipated to favor nonpolar media due to increased hydrophobicity, though experimental confirmation is needed. Reactivity studies are absent, but the nitrile groups’ susceptibility to hydrolysis or reduction—common in nitrile chemistry—likely persists.

Applications and Industrial Relevance

Analytical and Spectroscopic Uses

The compound’s gas-phase fragmentation patterns, characterized by an AE of 11.7 eV, make it a candidate for mass spectrometry calibration or mechanistic studies of nitrile ionization . Its distinct fragmentation products (e.g., C₃H₆) could serve as diagnostic markers in analytical workflows.

Future Directions and Research Gaps

The dearth of experimental data on succinonitrile, isopropyl- highlights critical research needs:

  • Synthetic Optimization: Development of scalable, high-yield synthesis routes.

  • Thermodynamic Profiling: Determination of melting/boiling points, solubility, and stability under varying conditions.

  • Toxicological Studies: Establishment of exposure limits and metabolic pathways.

  • Application-Specific Testing: Exploration in battery electrolytes, polymer matrices, and catalytic systems.

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